3-Bromo-6-ethoxyquinoline

Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura Reaction Medicinal Chemistry Scaffold

3-Bromo-6-ethoxyquinoline (CAS 1447957-94-9; C11H10BrNO; MW 252.11) is a disubstituted heterocyclic aromatic compound belonging to the quinoline class, distinguished by a bromine atom at the 3-position and an ethoxy group at the 6-position of the bicyclic ring system. The specific 3,6-disubstitution pattern confers a distinct reactivity profile, particularly enabling selective palladium-catalyzed cross-coupling reactions at the C3 position for the construction of complex molecular architectures.

Molecular Formula C11H10BrNO
Molecular Weight 252.11 g/mol
Cat. No. B11860936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-ethoxyquinoline
Molecular FormulaC11H10BrNO
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESCCOC1=CC2=CC(=CN=C2C=C1)Br
InChIInChI=1S/C11H10BrNO/c1-2-14-10-3-4-11-8(6-10)5-9(12)7-13-11/h3-7H,2H2,1H3
InChIKeyOFQMAONXJIEKEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-ethoxyquinoline CAS 1447957-94-9: A Strategic Quinoline Scaffold for Medicinal Chemistry


3-Bromo-6-ethoxyquinoline (CAS 1447957-94-9; C11H10BrNO; MW 252.11) is a disubstituted heterocyclic aromatic compound belonging to the quinoline class, distinguished by a bromine atom at the 3-position and an ethoxy group at the 6-position of the bicyclic ring system . The specific 3,6-disubstitution pattern confers a distinct reactivity profile, particularly enabling selective palladium-catalyzed cross-coupling reactions at the C3 position for the construction of complex molecular architectures [1]. Its versatility as a small molecule scaffold is recognized in advanced organic synthesis and medicinal chemistry programs .

Why 3-Bromo-6-ethoxyquinoline Cannot Be Replaced by Its Regioisomers in Synthetic Route Development


Substitution among the bromo-ethoxyquinoline isomers is not feasible due to the critical influence of substitution pattern on chemical reactivity, cross-coupling regioselectivity, and the resulting biological activity of downstream products [1]. While compounds like 6-bromo-3-ethoxyquinoline (CAS 1355582-96-5) [2] and 7-bromo-6-ethoxyquinoline share the same molecular formula, the altered position of the bromine atom fundamentally changes the electronic distribution across the quinoline ring. This results in different activation energies for nucleophilic aromatic substitution and distinct selectivity outcomes in palladium-catalyzed reactions, leading to the synthesis of different regioisomeric products that can exhibit divergent pharmacological profiles [3].

Quantitative Evidence: Differentiating 3-Bromo-6-ethoxyquinoline from Structural Analogs for R&D Procurement


Regioselective Cross-Coupling Capability: A Defined Handle at the C3 Position

The strategic value of 3-bromo-6-ethoxyquinoline lies in the precise positioning of its bromine atom at the C3 position of the quinoline ring, which is a well-established reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the site-selective introduction of aryl or heteroaryl groups [1]. In contrast, the regioisomer 6-bromo-3-ethoxyquinoline presents a fundamentally different chemical reactivity profile; its bromine atom is located on the benzenoid ring, a position that is generally less activated for nucleophilic substitution and cross-coupling compared to the pyridine ring [2]. This difference dictates that the two isomers cannot be used interchangeably to produce the same downstream products and are therefore distinct building blocks for divergent synthetic pathways.

Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura Reaction Medicinal Chemistry Scaffold

Use as a Critical Intermediate in Patented HCV Protease Inhibitor Synthesis

Patents assigned to Boehringer Ingelheim International GmbH explicitly disclose methods for the preparation of bromo-substituted quinolines as essential intermediates in the synthesis of agents for the treatment of hepatitis C viral (HCV) infections [1][2]. The patented process highlights the utility of specific bromo-substituted quinoline scaffolds, including those with alkoxy substitutions, for constructing potent HCV protease inhibitors. This establishes a direct, documented industrial application for this class of compounds. The patent literature provides a clear rationale for procurement: compounds like 3-bromo-6-ethoxyquinoline serve as defined intermediates on a proven synthetic route to a therapeutically relevant target class.

Hepatitis C Virus (HCV) Antiviral Drug Synthesis Process Chemistry

Computed Molecular Properties and Drug-Likeness Profile

Computational analysis of 3-bromo-6-ethoxyquinoline reveals a distinct physicochemical profile relevant for drug design. Its computed XLogP3-AA value, a measure of lipophilicity, is 3.2 [1]. This value is identical to that of its regioisomer, 6-bromo-3-ethoxyquinoline [2], indicating that the substitution pattern does not alter overall lipophilicity. However, the compound's exact mass of 250.99458 Da and topological polar surface area (TPSA) of 22.1 Ų [1] place it within favorable ranges for oral bioavailability (typically TPSA < 140 Ų) and central nervous system penetration (typically TPSA < 90 Ų). This baseline characterization confirms its suitability as a core fragment for lead optimization campaigns.

In Silico ADME Drug Design Physicochemical Properties

Key Application Scenarios for 3-Bromo-6-ethoxyquinoline Driven by Empirical Evidence


Synthesis of Novel Quinoline-Based HCV Protease Inhibitors

Procurement of 3-bromo-6-ethoxyquinoline is justified for medicinal chemistry teams engaged in antiviral drug discovery, specifically in programs targeting the Hepatitis C Virus (HCV). The compound serves as a core intermediate in synthetic routes to bromo-substituted quinolines, which are documented in patent literature as key precursors to HCV protease inhibitors [1]. Its use in this context is not generic; it is a specific building block required to access a patented chemical space for antiviral agents, providing a clear strategic advantage in structure-activity relationship (SAR) studies and lead optimization campaigns.

Construction of Diverse Chemical Libraries via C3-Selective Cross-Coupling

Chemical biologists and synthetic chemists focused on library synthesis can leverage 3-bromo-6-ethoxyquinoline as a privileged scaffold for diversification. The bromine atom at the C3 position on the pyridine ring is a highly reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [2]. This enables the rapid and site-selective introduction of a wide variety of aromatic, heteroaromatic, and amine functionalities, making it an ideal building block for generating focused libraries of 6-ethoxyquinoline derivatives for biological screening.

Use as a Reference Standard in Regioselectivity Studies

For process chemistry and analytical development, 3-bromo-6-ethoxyquinoline is valuable as a reference standard for establishing regioselectivity in electrophilic aromatic substitution and cross-coupling reactions. Its distinct 3,6-substitution pattern allows for the unambiguous assignment of regioisomers by NMR or HPLC in reaction development, enabling the optimization of synthetic routes to other regioisomeric bromo-ethoxyquinoline building blocks [3].

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